Enhanced Lipophilicity (logP 1.567) vs. Unsubstituted Pyrazole Analog
The 3,5-dimethyl substitution on the pyrazole ring increases lipophilicity compared to the unsubstituted 1-(1H-pyrazole-4-sulfonyl)piperidine. The target compound has a measured logP of 1.567 [1], while the unsubstituted analog exhibits a calculated XLogP3 of 0.2 . This 1.37 logP unit increase (approximately 23-fold higher partition coefficient) predicts significantly different membrane permeability and solubility profiles, which are critical parameters in drug discovery and cellular assays [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 1.567 |
| Comparator Or Baseline | 1-(1H-pyrazole-4-sulfonyl)piperidine: XLogP3 = 0.2 |
| Quantified Difference | ΔlogP = +1.37 |
| Conditions | Target logP from Chembase; comparator XLogP3 from Kuujia/PubChem computed data. |
Why This Matters
Procurement decisions based on intended experimental context—more lipophilic building blocks are preferred for generating cell-permeable or CNS-penetrant tool compounds.
- [1] Enamine LLC. (via Chembase). 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine (EN300-35125). View Source
- [2] US10308635B2. 1-sulfonyl piperidine derivatives as modulators of prokineticin receptors. View Source
